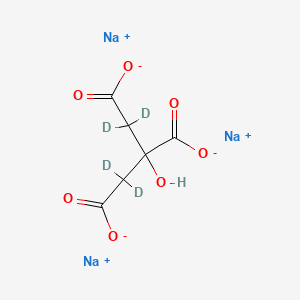

Sodium citrate-2,2,4,4-D4

描述

属性

分子式 |

C6H5Na3O7 |

|---|---|

分子量 |

262.09 g/mol |

IUPAC 名称 |

trisodium;1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3/i1D2,2D2;;; |

InChI 键 |

HRXKRNGNAMMEHJ-DBEOLWODSA-K |

手性 SMILES |

[2H]C([2H])(C(=O)[O-])C(C(=O)[O-])(C([2H])([2H])C(=O)[O-])O.[Na+].[Na+].[Na+] |

规范 SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |

产品来源 |

United States |

相似化合物的比较

Notes

- Sodium citrate derivatives dominate food and medical applications, while deuterated forms remain niche tools in advanced analytics .

常见问题

Basic: How is Sodium Citrate-2,2,4,4-D4 synthesized, and how can its isotopic purity be validated?

This compound is synthesized by deuterating specific hydrogen atoms in the citrate molecule, typically through acid-catalyzed exchange or enzymatic methods. Isotopic purity (≥98 atom% D) is validated using mass spectrometry (MS) to confirm the mass shift (M+4) and ensure minimal protium contamination . Nuclear magnetic resonance (NMR) can further verify deuterium placement at the 2,2,4,4 positions. Quality control protocols should include chromatographic assays (e.g., HPLC) to rule out non-deuterated impurities .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Store the compound at −20°C in airtight, light-resistant containers to minimize deuterium loss and hydrolysis. Avoid repeated freeze-thaw cycles. During experimental use, prepare solutions in deuterium-stabilized solvents (e.g., D2O) and maintain pH neutrality to reduce isotopic exchange. Document storage conditions and handling steps meticulously to ensure reproducibility .

Advanced: Which analytical methods are most reliable for quantifying this compound in biological matrices?

Ion chromatography (IC) and HPLC are gold standards. For IC:

- Mobile phase : Ammonium sulfate in water/acetonitrile (980:20) or sodium citrate buffer (pH 3.5) with methanol/dioxane .

- Detection : Conductivity or UV at 210 nm for citrate-specific peaks.

Mass spectrometry (LC-MS/MS) enhances sensitivity in complex matrices like blood or tissue homogenates. Calibrate using deuterated internal standards (e.g., this compound itself) to correct for matrix effects .

Advanced: How does this compound facilitate metabolic flux analysis in lipid metabolism studies?

As a deuterated tracer, it enables tracking of citrate metabolism in pathways like the tricarboxylic acid (TCA) cycle and fatty acid synthesis. In lipidomic studies, its incorporation into acetyl-CoA can be quantified via MS to map carbon flux. For example, in hepatocyte cultures, isotopomer analysis of palmitate-D4 derived from Sodium Citrate-D4 reveals lipogenic activity .

Advanced: How should researchers address contradictions in citrate assay protocols, such as buffer composition variability?

Discrepancies arise from differing buffer systems (e.g., sodium citrate vs. ammonium sulfate buffers). To resolve:

- Standardize buffers : Use pharmacopeial guidelines (e.g., USP 29) for citrate assays. For example, adjust pH to 3.5 with acetic acid/NaOH to stabilize citrate ions .

- Cross-validate methods : Compare results from ion chromatography and enzymatic assays (e.g., citrate lyase) to identify systematic errors .

Advanced: What methodological considerations are critical for quantifying Sodium Citrate-D4 in multicomponent solutions (e.g., cell culture media)?

- Sample preparation : Deproteinize using ultrafiltration (10 kDa cutoff) to remove interferents.

- Matrix-matched calibration : Prepare standards in media-matched solvents to account for ion suppression.

- Chromatographic separation : Use a C18 column with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve citrate from anions like phosphate .

Advanced: How does Sodium Citrate-D4 stability vary in different buffer systems, and how can degradation be monitored?

Stability depends on pH and temperature. In alkaline buffers (pH >8), deuterium exchange accelerates. Monitor degradation via:

- Time-course NMR : Track deuterium loss at 2,2,4,4 positions.

- LC-MS/MS : Quantify protiated citrate (M+0) as a degradation marker.

For long-term experiments, use citrate buffers at pH 5–6 and store samples at −80°C .

Advanced: What experimental designs minimize deuterium loss in in vivo studies using Sodium Citrate-D4?

- Dose timing : Administer the compound immediately after reconstitution in cold, deuterated saline.

- Terminal sampling : Collect tissues rapidly post-euthanasia and flash-freeze in liquid N2 to halt enzymatic activity.

- Control groups : Include protiated citrate cohorts to distinguish isotopic effects from pharmacological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。